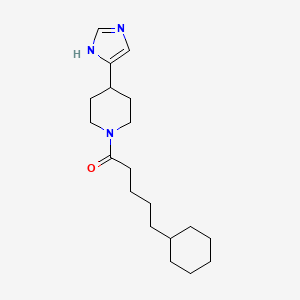
GT 2016
Descripción general
Descripción
GT 2016 es un antagonista potente, selectivo y que penetra en el cerebro del receptor H3 de histamina. Tiene una alta afinidad por el receptor H3 con un valor de Ki de 43.8 nM. Este compuesto es conocido por su selectividad contra los receptores H1 y H2 y no muestra actividad contra la histamina metiltransferasa .
Aplicaciones Científicas De Investigación
GT 2016 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de herramienta para estudiar las interacciones del receptor H3 de histamina y para desarrollar nuevos antagonistas del receptor H3.
Biología: Los investigadores utilizan this compound para investigar el papel de los receptores H3 de histamina en varios procesos biológicos, incluida la neurotransmisión y la respuesta inmunitaria.
Medicina: this compound se explora por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como los trastornos del sueño, los deterioros cognitivos y la obesidad.
Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar de referencia en los procesos de control de calidad
Mecanismo De Acción
GT 2016 ejerce sus efectos uniéndose al receptor H3 de histamina, un receptor acoplado a proteína G involucrado en la regulación de la liberación de histamina y otros neurotransmisores en el cerebro. Al antagonizar este receptor, this compound aumenta la liberación de histamina en la corteza cerebral, lo que puede modular varios procesos fisiológicos, incluida la vigilia, el apetito y las funciones cognitivas .
Análisis Bioquímico
Biochemical Properties
GT-2016 has demonstrated high affinity and selectivity for the histamine H3 receptor in vitro . It interacts with these receptors, influencing biochemical reactions within the body . The nature of these interactions is characterized by GT-2016’s ability to bind to H3 receptors and increase the release of histamine in the cerebral cortex .
Cellular Effects
GT-2016 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving histamine . By binding to cortical histamine H3 receptors, GT-2016 can induce dose-dependent increases in histamine turnover .
Molecular Mechanism
The mechanism of action of GT-2016 involves its interaction with histamine H3 receptors at the molecular level . It binds to these receptors, leading to an increase in the release of histamine in the cerebral cortex . This is consistent with the blockade of presynaptic H3 autoreceptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GT-2016 have been observed to change over time . It has been shown to cross the blood-brain barrier and bind to cortical histamine H3 receptors in a dose-dependent manner . Elevated histamine release was observed for up to 2.5 hours after a higher dose .
Dosage Effects in Animal Models
In animal models, the effects of GT-2016 vary with different dosages . At concentrations that exhibited significant histamine H3 receptor occupancy, GT-2016 induced dose-dependent increases in histamine turnover .
Metabolic Pathways
GT-2016 is involved in metabolic pathways related to histamine turnover . It interacts with histamine H3 receptors, influencing the release and turnover of histamine .
Transport and Distribution
GT-2016 is transported across the blood-brain barrier and distributed within cells and tissues . It binds to cortical histamine H3 receptors, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of GT-2016 is primarily associated with histamine H3 receptors located in the cerebral cortex . Its activity and function are influenced by its ability to bind to these receptors and increase the release of histamine .
Métodos De Preparación
La síntesis de GT 2016 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones de grupos funcionales para lograr la selectividad y potencia deseadas. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, como el control de la temperatura, la presión y el uso de catalizadores .
Análisis De Reacciones Químicas
GT 2016 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en el compuesto, lo que puede alterar su actividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del compuesto, lo que afecta su afinidad de unión y selectividad.
Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y otros nucleófilos, que pueden reemplazar átomos o grupos específicos en el compuesto. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente apuntan a mejorar las propiedades farmacológicas del compuesto.
Comparación Con Compuestos Similares
GT 2016 es único debido a su alta selectividad y potencia como antagonista del receptor H3 de histamina. Los compuestos similares incluyen:
Tioperamida: Otro antagonista del receptor H3, pero con diferentes perfiles de selectividad y potencia.
Clobenpropit: Un antagonista potente del receptor H3 con actividad adicional en los receptores H4.
Pitolizant: Un antagonista/agonista inverso del receptor H3 utilizado clínicamente para tratar la narcolepsia
This compound destaca por su afinidad de unión específica y la falta de actividad contra la histamina metiltransferasa, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCGNPGLMAECND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


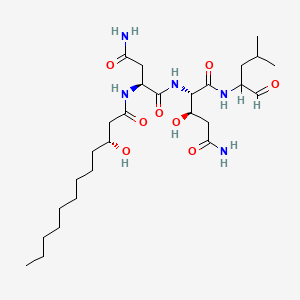


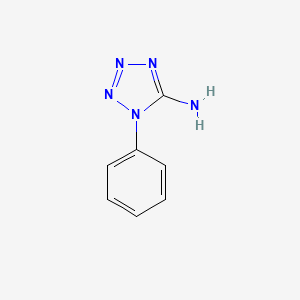
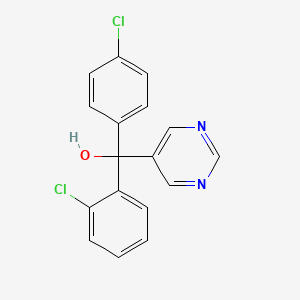

![({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid](/img/structure/B1672340.png)

![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)
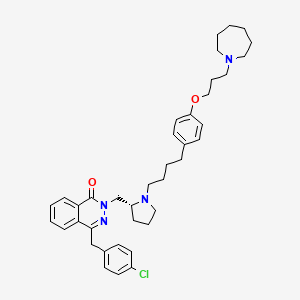
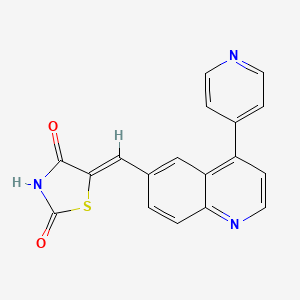
![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)

